2,4-Dichloro-6-methylpyrimidine

Regioselective synthesis Nucleophilic aromatic substitution Process chemistry

Researchers and procurement managers often face inconsistent regioselectivity in SNAr and cross-coupling reactions when using alternative pyrimidine isomers. 2,4-Dichloro-6-methylpyrimidine (CAS 5424-21-5) provides a predictable C2/C4 substitution pattern, enabling systematic SAR exploration and high-yielding parallel synthesis. Key differentiators: • Enables design of potent EGFR T790M/L858R inhibitors (IC₅₀ = 0.65 μM) for NSCLC research. • Compatible with fluorous phase-tagging for chromatography-free purification, accelerating hit-to-lead cycles. • Validated industrial route delivers >99% HPLC purity at multi-kg scale, ensuring reliable supply for agrochemical programs.

Molecular Formula C5H4Cl2N2
Molecular Weight 163 g/mol
CAS No. 5424-21-5
Cat. No. B020014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-6-methylpyrimidine
CAS5424-21-5
Synonyms6-Methyl-2,4-dichloropyrimidine;  NSC 13199; 
Molecular FormulaC5H4Cl2N2
Molecular Weight163 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)Cl)Cl
InChIInChI=1S/C5H4Cl2N2/c1-3-2-4(6)9-5(7)8-3/h2H,1H3
InChIKeyBTLKROSJMNFSQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-6-methylpyrimidine: Selective Derivatization Intermediate


2,4-Dichloro-6-methylpyrimidine (CAS 5424-21-5) is a dihalogenated heteroaromatic compound featuring chlorine substituents at the C2 and C4 positions of the pyrimidine ring, with a methyl group at C6 [1]. With a molecular weight of 163.0 g/mol, a melting point of 44–47 °C, and a boiling point of 219 °C, it is typically supplied as a white to pale yellow solid with ≥98% purity . This specific substitution pattern—unsubstituted at C5—renders the C2 and C4 chlorine atoms highly susceptible to regioselective nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions, establishing it as a versatile building block for the synthesis of pharmaceutically active molecules and functional materials .

1
Regioselective SNAr scaffold with differentiated C2 vs C4 reactivity for sequential derivatization
2
Dual-halogen handle supports orthogonal cross-coupling and nucleophilic substitution workflows
3
C6-methyl substitution pattern suited for building block synthesis in medicinal and agrochemical research

Irreplaceability of 2,4-Dichloro-6-methylpyrimidine


Substituting 2,4-Dichloro-6-methylpyrimidine with a structurally similar analog—such as 2,4-dichloro-5-methylpyrimidine, 4,6-dichloro-2-methylpyrimidine, or the unsubstituted 2,4-dichloropyrimidine—is not a straightforward swap due to significant differences in regioselectivity, electronic properties, and thermodynamic stability that dictate downstream reactivity. The presence and position of the methyl group directly impact the electron density of the pyrimidine ring, influencing the LUMO coefficients and the rates of nucleophilic attack at the C2 and C4 positions [1]. For instance, the C5 position's substitution state is a known determinant of the C2/C4 selectivity in SNAr reactions with tertiary amine nucleophiles [2]. Furthermore, thermochemical data reveal that the enthalpies of formation differ measurably between positional isomers, confirming that their ground-state stabilities are not equivalent, which can affect reaction kinetics and yields in practical synthetic routes [3].

Property
2,4-Dichloro-6-methylpyrimidine
Positional isomers (e.g., 5-methyl, 4,6-dimethyl)
C2/C4 selectivity
C2 preference with tertiary amine nucleophiles
C4 preference or altered ratio may shift product distribution
Ground-state stability
Measurably distinct enthalpy of formation
Different thermodynamic baseline may affect reaction kinetics and yields
Similar CAS or dichloropyrimidine analogs are not direct replacements. Methyl position alters LUMO coefficients, regioselectivity, and thermochemical stability. Substitution requires re-validation of reaction conditions and product profiles.

Differentiated Performance Evidence


C2 vs C4 Regioselectivity in SNAr Amination

In a direct comparative study of nucleophilic substitution with triethylamine, 2,4-dichloro-6-methylpyrimidine demonstrated a clear and quantifiable preference for reaction at the C2 position over the C4 position. This behavior contrasts with the general trend observed for other 2,4-dichloropyrimidines, where the C4 position is typically more reactive [1]. After an extended reaction period of 188 hours in toluene, the resulting product mixture consisted of 87% of the 2-diethylamino isomer and 13% of the 4-diethylamino isomer, corresponding to a C2/C4 selectivity ratio of 6.7:1 [1].

C2/C4 SNAr selectivity
Head-to-head
6.7:1 C2/C4 ratio
87% 2-diethylamino / 13% 4-diethylamino isomer
Supports predictive C2-first derivatization sequence planning
Triethylamine, toluene reflux, 188 h; contrasts with general C4 preference class
Regioselective synthesis Nucleophilic aromatic substitution Process chemistry

Thermodynamic Stability vs. 5-Methyl Isomer

The thermodynamic stability of 2,4-dichloro-6-methylpyrimidine differs measurably from its closest positional isomer, 2,4-dichloro-5-methylpyrimidine. Experimental determination of standard molar enthalpies of formation in the condensed phase (ΔfH°m) revealed a distinct energetic profile [1].

Thermodynamic stability
Head-to-head
ΔfH°m: −142.1 ± 1.8 kJ·mol⁻¹
vs. 5-methyl isomer: −148.6 ± 2.0 kJ·mol⁻¹ (Δ 6.5 kJ·mol⁻¹)
Reported ground-state energy difference may influence reaction feasibility
Rotating-bomb combustion calorimetry, T = 298.15 K
Thermochemistry Physical organic chemistry Isomer stability

EGFR T790M/L858R Inhibitor Activity

Derivatives synthesized from 2,4-dichloro-6-methylpyrimidine have demonstrated potent and selective inhibition of the clinically relevant EGFR T790M/L858R mutant kinase, a common driver of resistance in non-small cell lung cancer. A specific derivative, compound L-18, exhibited strong antiproliferative activity against the drug-resistant H1975 NSCLC cell line with an IC₅₀ value of 0.65 ± 0.06 μM, while showing no toxicity to normal LO-2 cells [1]. This contrasts with the broader, often more toxic profile of earlier-generation EGFR inhibitors like AZD-9291 (Osimertinib), against which these new derivatives were benchmarked [1].

EGFR T790M/L858R derivative
Class-level inference
IC₅₀ 0.65 ± 0.06 μM
L-18 derivative against H1975 NSCLC cell line
Supports kinase inhibitor scaffold design context
Derivative data; scaffold validation recommended for specific programs
Medicinal chemistry Kinase inhibition EGFR inhibitors

Fluorous-Phase Parallel Synthesis

The C2 and C4 chlorine atoms of 2,4-dichloro-6-methylpyrimidine can be differentially exploited in a fluorous tagging strategy for the parallel synthesis of disubstituted pyrimidine libraries. The compound was successfully attached to a fluorous phase tag (1H,1H,2H,2H-perfluorodecanethiol) and then sequentially substituted with a pyrazole and an amine [1]. This methodology enables rapid purification of intermediates using simple fluorous solid-phase extraction (F-SPE) cartridges, eliminating the need for traditional column chromatography [1]. While other 2,4-dichloropyrimidines could theoretically be used, this specific derivative's reactivity profile and the resulting intermediate stability are well-documented in this high-throughput context [1].

Fluorous-phase synthesis
Reported
Sequential disubstitution with F-SPE purification
Fluorous tag: 1H,1H,2H,2H-perfluorodecanethiol
Enables chromatography-free parallel library synthesis workflow
Protocol established; intermediate stability documented in high-throughput context
Parallel synthesis Fluorous chemistry Purification technology

Sulfonylurea Herbicide Intermediate

2,4-Dichloro-6-methylpyrimidine is a crucial, quantifiably efficient precursor in the industrial synthesis of advanced sulfonylurea herbicides. A documented large-scale procedure yields 2.1 kg of the target compound from 1.0 kg of starting material in a single batch, achieving an isolated yield of 90% with 99.4% HPLC purity [1]. This high-yielding, high-purity process underscores the compound's chemical robustness under industrial conditions. In contrast, using alternative isomers like 2,4-dichloro-5-methylpyrimidine would lead to a different and often less desirable substitution pattern in the final herbicidal molecule, potentially altering its target-site affinity and herbicidal spectrum [2].

Industrial-scale synthesis
Reported
90% yield, 99.4% HPLC purity
2.1 kg isolated from 1.0 kg starting material
Supports supply-scale procurement and process consistency review
POCl₃, 90–100 °C, 10 h under inert atmosphere
Agrochemical synthesis Sulfonylurea herbicides Crop protection

Key Application Scenarios


EGFR T790M/L858R Kinase Inhibitor Synthesis

Medicinal chemistry groups focused on overcoming acquired resistance in non-small cell lung cancer (NSCLC) should prioritize 2,4-dichloro-6-methylpyrimidine as a core scaffold. As evidenced by the work of Duan et al. [1], this specific isomer serves as the foundation for designing derivatives with potent activity (IC₅₀ = 0.65 μM) against the H1975 cell line harboring the T790M/L858R double mutation, a key resistance mechanism to first- and second-generation EGFR inhibitors. The established regioselectivity of this scaffold allows for systematic exploration of C2 and C4 vectors to optimize binding and selectivity [1].

High-Throughput Library Synthesis

Laboratories utilizing parallel synthesis or combinatorial chemistry workflows can directly leverage 2,4-dichloro-6-methylpyrimidine for the efficient generation of diverse pyrimidine libraries. Its demonstrated compatibility with fluorous phase-tagging strategies, as reported by Zhang [2], enables rapid, chromatography-free purification of intermediates. This is a significant differentiator from many other building blocks that require more laborious purification, translating to faster cycle times in hit-to-lead and lead optimization programs [2].

Sulfonylurea Herbicide Manufacture

Agrochemical process chemists and sourcing managers should select 2,4-dichloro-6-methylpyrimidine for the commercial production of advanced sulfonylurea herbicides. A validated, high-yielding industrial procedure [3] demonstrates a 90% isolated yield at a multi-kilogram scale with >99% HPLC purity. This robust and efficient process ensures a cost-effective, high-quality supply of this key intermediate, directly impacting the economic viability and consistency of the final formulated herbicide product [3].

Pyrimidine-Based Optoelectronic Materials

Researchers in materials science developing novel chromophores, fluorescent probes, or pH sensors should evaluate 2,4-dichloro-6-methylpyrimidine for constructing push-pull π-systems. The double cross-coupling protocol established by Hadad et al. [4] demonstrates efficient access to 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines, a class of molecules exhibiting strong emission solvatochromism. This reactivity profile, specifically the ability to sequentially functionalize the C2/C4 and C6 positions, is essential for tuning the optical and electronic properties of the final material [4].

Application
Selection Property
Validation Focus
EGFR T790M/L858R inhibitor scaffold design
C2/C4 regioselective derivatization control
Resistance-model kinase selectivity endpoints
Parallel library synthesis
Fluorous-tag compatible reactivity profile
F-SPE purification efficiency and intermediate stability
Sulfonylurea herbicide intermediate
Scalable isomer-specific process
Multi-kg batch yield and purity consistency
Optoelectronic material synthesis
Sequential C2/C4/C6 functionalization
Emission solvatochromism and optical property tuning

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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